2-Ethoxy-3,5-difluorobenzyl bromide

Overview

Description

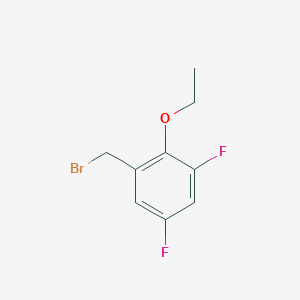

2-Ethoxy-3,5-difluorobenzyl bromide is an organic compound used as an intermediate in organic synthesis and medicinal chemistry . It has a molecular weight of 251.07 .

Synthesis Analysis

The synthesis of 2-Ethoxy-3,5-difluorobenzyl bromide involves the reaction of triphenyl phosphine and carbon tetrabromide in ether at room temperature for 30 minutes. Then, 3,5-difluorobenzyl alcohol in ether solution is slowly added to the reaction system, and the reaction mixture is stirred at 25°C for 40 minutes .Molecular Structure Analysis

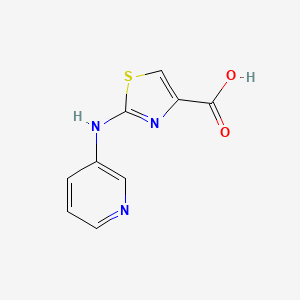

The molecular structure of 2-Ethoxy-3,5-difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms, one bromomethyl group, and one ethoxy group . The IUPAC name is 2-(bromomethyl)-4,6-difluorophenyl ethyl ether .Chemical Reactions Analysis

2-Ethoxy-3,5-difluorobenzyl bromide can undergo various chemical reactions due to the presence of the bromomethyl group, which can act as a leaving group in nucleophilic substitution reactions . The benzylic position is particularly reactive, allowing for reactions such as free radical bromination .Scientific Research Applications

Organic Synthesis Intermediary

2-Ethoxy-3,5-difluorobenzyl bromide: is primarily used as an intermediate in organic synthesis. Its structure allows for the introduction of the ethoxydifluorobenzyl group into other molecules, which can be pivotal in the synthesis of complex organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to develop new drug molecules. Its ability to act as a building block for bioactive molecules makes it valuable in the synthesis of potential medications .

Material Science

The compound’s unique properties are explored in material science for creating novel materials with specific characteristics, such as enhanced durability or altered electrical conductivity .

Chemical Synthesis

2-Ethoxy-3,5-difluorobenzyl bromide: plays a role in chemical synthesis processes where it may be used to introduce fluorinated side chains, which can significantly alter the chemical and physical properties of the resultant compounds .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in various analytical methods to quantify or identify other substances, due to its well-defined and characteristic properties .

Agricultural Chemistry

This compound may find applications in agricultural chemistry for the synthesis of agrochemicals, potentially leading to the development of new pesticides or herbicides .

Environmental Science

Research in environmental science might employ 2-Ethoxy-3,5-difluorobenzyl bromide to study degradation processes or to synthesize compounds that could help in pollution remediation efforts .

Educational Purposes

Lastly, it can be used for educational purposes in academic research and teaching laboratories to demonstrate synthetic techniques or chemical reactions involving halogenated compounds .

Mechanism of Action

Target of Action

It is known that benzyl bromides are generally used in organic synthesis as alkylating agents . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form corresponding ethers, esters, and amides .

Mode of Action

2-Ethoxy-3,5-difluorobenzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions . In these reactions, the bromide ion is displaced by a nucleophile, which can be a variety of biological molecules containing a reactive group (like -OH, -NH2, -SH). The exact mode of action would depend on the specific nucleophile it encounters in the biological system.

Result of Action

The molecular and cellular effects of 2-Ethoxy-3,5-difluorobenzyl bromide’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential reactivity with various biological molecules, it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Ethoxy-3,5-difluorobenzyl bromide . For instance, its reactivity might be affected by the pH of the environment, as this could influence the protonation state of potential nucleophiles.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this chemical, and it should be used only in a well-ventilated area .

properties

IUPAC Name |

1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNSQYMUVJSDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256625 | |

| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3,5-difluorobenzyl bromide | |

CAS RN |

1017779-82-6 | |

| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)

![Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1393268.png)

![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)

![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)

![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)